N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a fluorophenyl group, a methoxyethyl group, and a methylsulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be added through an alkylation reaction.
Incorporation of the Methylsulfonyl Group: The methylsulfonyl group can be introduced using sulfonylation reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents used in these reactions include acids, bases, and specific catalysts, with major products varying based on the type of reaction and conditions employed.
Scientific Research Applications
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the methoxyethyl and methylsulfonyl groups contribute to the compound’s overall stability and solubility. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparison with Similar Compounds
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide can be compared with similar compounds such as:
N-(2-(3-chlorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may alter its chemical reactivity and biological activity.
N-(2-(3-fluorophenyl)-2-ethoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide: The ethoxyethyl group in place of the methoxyethyl group can affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O4S/c1-23-15(13-4-3-5-14(17)10-13)11-18-16(20)12-6-8-19(9-7-12)24(2,21)22/h3-5,10,12,15H,6-9,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAFSTWFGCTSCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CCN(CC1)S(=O)(=O)C)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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